molecular formula C18H17N3O3S B3016107 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034446-89-2

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No.: B3016107
CAS No.: 2034446-89-2
M. Wt: 355.41
InChI Key: WCWFGLZOGJPGFZ-UHFFFAOYSA-N
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Description

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a quinoline-based sulfonamide derivative characterized by a pyrrolidinylsulfonyl substituent at the 8-position of the quinoline core and a pyridin-4-yloxy group at the 3-position of the pyrrolidine ring. Its structural complexity, combining a quinoline scaffold with sulfonamide and ether linkages, allows for diverse interactions with biological targets.

Properties

IUPAC Name

8-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-25(23,17-5-1-3-14-4-2-9-20-18(14)17)21-12-8-16(13-21)24-15-6-10-19-11-7-15/h1-7,9-11,16H,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWFGLZOGJPGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be functionalized at the 8-position through sulfonylation reactions. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the pyrrolidinyl group is attached to the sulfonylated quinoline. The pyridinyl group is then introduced through etherification reactions, where the pyridin-4-yloxy group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of catalytic processes, green chemistry principles, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, potentially leading to novel compounds with unique properties.

Scientific Research Applications

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic benefits make it a subject of interest in drug discovery and development, particularly for its potential to treat various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline, highlighting differences in substituents, physicochemical properties, and synthesis methodologies:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Synthesis Yield Reference
8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline 4-Methylpiperidine-sulfonyl at 8-position C₁₅H₁₈N₂O₂S 290.38 Density: 1.251 g/cm³; Predicted boiling point: 463°C; pKa: 2.97 N/A
8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline Bis-sulfonyl piperazine linkage at 8-position C₂₂H₂₀N₄O₄S₂ 468.55 Supplier-reported purity: >95%; Complex solubility due to dual sulfonyl groups N/A
3-(Phenylsulfonyl)-8-(1-pyrrolidin-1-ylethyl)quinoline Phenylsulfonyl at 3-position, pyrrolidinylethyl at 8-position C₂₁H₂₂N₂O₂S 366.48 Synthetic route optimized via palladium catalysis; reported in multiple protocols 66% (analogous)
3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline Phenylsulfonyl at 3-position, piperazinyl at 8-position C₁₉H₁₈N₄O₂S 382.44 Polymorphic forms (Form III); HCl salt available N/A
8-(Diisopropylsilyl)-2-methyl-4-(pyrrolidine-1-yl)quinoline Diisopropylsilyl at 8-position, methyl and pyrrolidinyl at 2- and 4-positions C₂₀H₂₉N₂Si 349.54 Pale yellow oil; synthesized via silylation with n-BuLi 66%

Key Observations

Substituent Effects on Physicochemical Properties: The 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline (290.38 g/mol) exhibits lower molecular weight and higher predicted acidity (pKa ~2.97) compared to bulkier analogues like 8-{[4-(8-quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline (468.55 g/mol), which has dual sulfonyl groups likely reducing solubility . The diisopropylsilyl substituent in 8-(diisopropylsilyl)-2-methyl-4-(pyrrolidine-1-yl)quinoline introduces hydrophobicity, as evidenced by its oil-like consistency .

Synthetic Accessibility: 3-(Phenylsulfonyl)-8-(1-pyrrolidin-1-ylethyl)quinoline (CAS: 933825-06-0) is synthesized via palladium-catalyzed coupling, achieving moderate yields (66%) . In contrast, 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline likely requires multi-step sulfonylation and etherification, which may lower yields due to steric hindrance. Silylated derivatives (e.g., 8-(diisopropylsilyl)-2-methyl-4-(pyrrolidine-1-yl)quinoline) utilize n-BuLi for silyl group introduction, a method distinct from sulfonamide synthesis .

Biological Relevance: 3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline is highlighted in patents for therapeutic combinations, suggesting its role in kinase inhibition or CNS targeting . The pyridin-4-yloxy group in the queried compound may enhance binding to nicotinic or adenosine receptors, differentiating it from phenylsulfonyl analogues.

Thermal Stability: Predicted boiling points for sulfonamide derivatives (e.g., 463°C for 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline) indicate high thermal stability, advantageous for drug formulation .

Challenges and Opportunities

  • Synthetic Complexity: The integration of multiple heterocycles (quinoline, pyrrolidine, pyridine) in 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline necessitates stringent reaction conditions, as seen in analogous syntheses using NMP and CDI .
  • Bioactivity Gaps: While 3-(phenylsulfonyl)-8-(1-pyrrolidin-1-ylethyl)quinoline has documented synthetic protocols, its biological data remain sparse compared to patented derivatives like 3-phenylsulfonyl-8-piperazinyl-1yl-quinoline .

Biological Activity

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, identified by its CAS number 2034446-89-2, exhibits a quinoline core substituted with a pyrrolidine ring and a pyridinyl group, which may enhance its biological activity through specific interactions with molecular targets.

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentStructure Description
Core Structure Quinoline
Substituents Pyrrolidine ring, Pyridinyl group, Sulfonyl group
Molecular Formula C18H17N3O3S
IUPAC Name 8-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylquinoline

The biological activity of 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's binding affinity and selectivity towards various biological targets, potentially leading to inhibition or modulation of their activities. This interaction is crucial for its therapeutic applications, particularly in drug discovery.

Antimicrobial Properties

Research indicates that quinoline derivatives, including 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline, exhibit notable antibacterial activity. For instance, quinolone compounds have been shown to inhibit DNA gyrase, a key enzyme in bacterial DNA replication. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine moiety can significantly impact the antibacterial efficacy of such compounds .

Case Studies and Research Findings

  • Antibacterial Activity : A study on related pyrrolidine-substituted quinolones revealed significant antibacterial effects against strains such as E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 4.9 to 17 µM .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinolone derivatives indicated that the introduction of specific functional groups could enhance solubility and pharmacokinetic properties while maintaining potent antibacterial activity .
  • Pharmacokinetics : Research on similar compounds has highlighted the importance of stereochemistry in the pharmacokinetic profiles of pyrrolidine derivatives, emphasizing how structural modifications can influence absorption and metabolism .

Comparison with Similar Compounds

Compound NameCore StructureKey ActivityUnique Features
ChloroquineQuinolineAntimalarialWell-studied; established efficacy
CamptothecinQuinolineAnticancerDerived from plant sources
MepacrineQuinolineAntimalarialHistorical use; broad spectrum

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